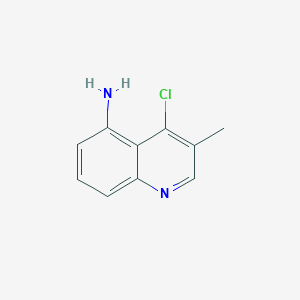

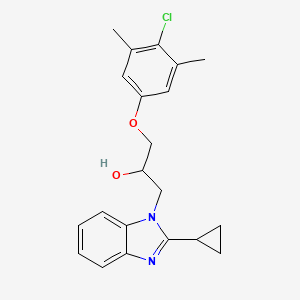

![molecular formula C13H21N3O2 B2589371 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1535290-58-4](/img/structure/B2589371.png)

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” is a chemical compound with the empirical formula C10H17N3O . It is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom . The compound also contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” includes a piperidine ring and an oxadiazole ring . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom .Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have synthesized various derivatives of 1,3,4-oxadiazole bearing compounds, including those with a piperidine moiety, and evaluated their antibacterial efficacy. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). Similarly, another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were screened for their butyrylcholinesterase inhibitory activity and subjected to molecular docking studies to understand their interaction with human proteins (H. Khalid et al., 2016).

Antimicrobial and Antifungal Applications

Compounds with 1,2,4-oxadiazole derivatives have shown strong antimicrobial and antifungal activities. The synthesis of new derivatives containing piperidine or pyrrolidine rings demonstrated strong antimicrobial effects, which were further investigated through structure-activity studies (K. Krolenko et al., 2016). These findings suggest the potential for these compounds to be developed into new antimicrobial agents.

Anticancer Properties

The exploration of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed a new class of antiproliferative agents acting as tubulin inhibitors. Through structure-activity relationship (SAR)-guided optimization, compounds were identified with significant potency in antiproliferative assays, demonstrating the therapeutic potential of these derivatives in cancer treatment (M. Krasavin et al., 2014).

Novel Synthetic Pathways and Derivatives

Research has also focused on developing new synthetic routes for the creation of 1,3,4-oxadiazole derivatives, examining their biological activities, and understanding their mechanism of action. For example, novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects, showcasing the versatility of oxadiazole derivatives in therapeutic applications (S. Chandrappa et al., 2010).

Safety and Hazards

Future Directions

The future directions for research on “4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” and similar compounds could involve the design of new chemical entities with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name |

3-(oxan-4-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-5-14-6-2-10(1)9-12-15-13(16-18-12)11-3-7-17-8-4-11/h10-11,14H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWQJPDCZWNEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC(=NO2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

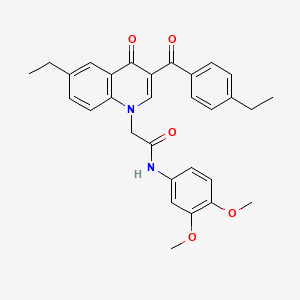

![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)

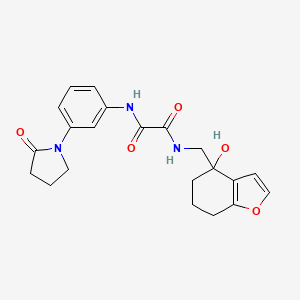

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2589293.png)

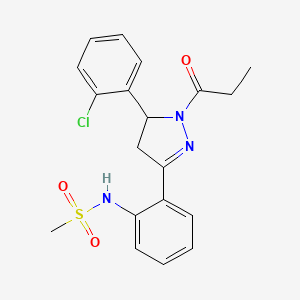

![2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one](/img/structure/B2589295.png)

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2589298.png)

![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)